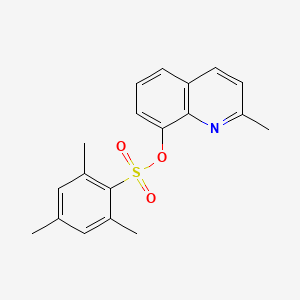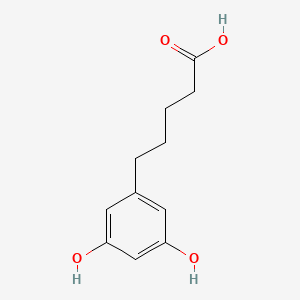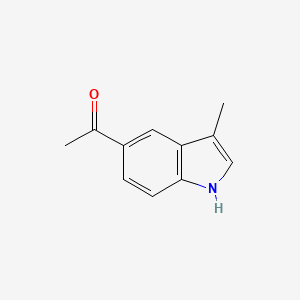![molecular formula C8H13NO3S B12125734 2-{[1-(Cyclopropylcarbamoyl)ethyl]sulfanyl}acetic acid](/img/structure/B12125734.png)
2-{[1-(Cyclopropylcarbamoyl)ethyl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(Cyclopropylcarbamoyl)ethyl]sulfanyl}acetic acid is an organic compound characterized by the presence of a cyclopropylcarbamoyl group attached to an ethyl chain, which is further linked to a sulfanyl group and an acetic acid moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-{[1-(Cyclopropylcarbamoyl)ethyl]sulfanyl}essigsäure umfasst in der Regel mehrere Schritte:
Bildung des Cyclopropylcarbamoyl-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion von Cyclopropylamin mit einem geeigneten Acylierungsmittel, wie z. B. Essigsäureanhydrid, um das Cyclopropylcarbamoyl-Zwischenprodukt zu bilden.
Thioetherbildung: Das Zwischenprodukt wird dann unter basischen Bedingungen mit einer Ethylthioverbindung umgesetzt, um die Thioetherbindung zu bilden.
Einführung von Essigsäure:
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann optimierte Versionen der oben genannten Synthesewege umfassen, wobei der Schwerpunkt auf Skalierbarkeit, Kosteneffizienz und Umweltaspekten liegt. Katalysatoren und Lösungsmittel werden ausgewählt, um die Ausbeute zu maximieren und den Abfall zu minimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-{[1-(Cyclopropylcarbamoyl)ethyl]sulfanyl}essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Sulfanylgruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.
Reduktion: Die Carbonylgruppe in der Carbamoyleinheit kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Amin reduziert werden.
Substitution: Die Essigsäureeinheit kann in Gegenwart von sauren Katalysatoren Veresterungsreaktionen mit Alkoholen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Alkohole, saure Katalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure.
Hauptprodukte
Oxidation: Sulfoxide, Sulfone.
Reduktion: Amine.
Substitution: Ester.
Wissenschaftliche Forschungsanwendungen
2-{[1-(Cyclopropylcarbamoyl)ethyl]sulfanyl}essigsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Synthese komplexer Moleküle.
Biologie: Wird aufgrund seiner einzigartigen strukturellen Merkmale auf sein Potenzial als biochemische Sonde untersucht.
Medizin: Wird auf sein Potenzial für therapeutische Eigenschaften untersucht, darunter entzündungshemmende und antimikrobielle Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Pharmazeutika eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-{[1-(Cyclopropylcarbamoyl)ethyl]sulfanyl}essigsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Sulfanylgruppe der Verbindung kann kovalente Bindungen mit Thiolgruppen in Proteinen bilden, wodurch deren Funktion möglicherweise verändert wird. Darüber hinaus kann die Cyclopropylcarbamoyleinheit mit hydrophoben Taschen in Proteinen interagieren und deren Aktivität beeinflussen.
Wirkmechanismus
The mechanism of action of 2-{[1-(Cyclopropylcarbamoyl)ethyl]sulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the cyclopropylcarbamoyl moiety may interact with hydrophobic pockets in proteins, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-{[1-(Cyclopropylcarbamoyl)ethyl]sulfanyl}propansäure: Ähnliche Struktur, aber mit einer Propansäureeinheit anstelle von Essigsäure.
2-{[1-(Cyclopropylcarbamoyl)ethyl]sulfanyl}butansäure: Ähnliche Struktur, aber mit einer Butansäureeinheit.
Einzigartigkeit
2-{[1-(Cyclopropylcarbamoyl)ethyl]sulfanyl}essigsäure ist einzigartig aufgrund ihrer spezifischen Kombination von funktionellen Gruppen, die ihr eine besondere chemische Reaktivität und biologische Aktivität verleihen. Ihre Cyclopropylcarbamoylgruppe sorgt für Starrheit und Hydrophobizität, während die Sulfanylgruppe das Potenzial für kovalente Interaktionen mit biologischen Zielstrukturen bietet.
Eigenschaften
Molekularformel |
C8H13NO3S |
|---|---|
Molekulargewicht |
203.26 g/mol |
IUPAC-Name |
2-[1-(cyclopropylamino)-1-oxopropan-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C8H13NO3S/c1-5(13-4-7(10)11)8(12)9-6-2-3-6/h5-6H,2-4H2,1H3,(H,9,12)(H,10,11) |
InChI-Schlüssel |
LQYBVMDRMWOFIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1CC1)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Furancarboxylic acid, 5-[[(4-fluorophenyl)amino]methyl]-, ethyl ester](/img/structure/B12125671.png)
![4-[(5Z)-5-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12125673.png)
![[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3-methyl-](/img/structure/B12125681.png)


![N-(3,4-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B12125706.png)
![2-Methoxy-5-(3-methylbutyl)indolo[2,3-b]quinoxaline](/img/structure/B12125707.png)

![4-bromo-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12125717.png)
![2-amino-1-(2-methoxybenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125729.png)

![6-[2-(2-chlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125744.png)

